molecular formula C14H14ClNO2S2 B2861573 (5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034364-00-4

(5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2861573
CAS No.: 2034364-00-4
M. Wt: 327.84
InChI Key: JMQOTBGFOAJJJC-UHFFFAOYSA-N
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Description

The compound "(5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone" is a heterocyclic methanone derivative featuring a piperidine core substituted with thiophen-3-yloxy and 5-chlorothiophen-2-yl groups. Its structure combines aromatic thiophene rings, a piperidine moiety, and a ketone functional group, which may confer unique electronic and steric properties.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S2/c15-13-2-1-12(20-13)14(17)16-6-3-10(4-7-16)18-11-5-8-19-9-11/h1-2,5,8-10H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQOTBGFOAJJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivatives and the piperidine ring. One common approach is the reaction of 5-chlorothiophene-2-carboxylic acid with 4-(thiophen-3-yloxy)piperidine under specific conditions, such as using coupling reagents like DCC (Dicyclohexylcarbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) .

Industrial Production Methods

In an industrial setting, the synthesis process is scaled up, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the thiophene ring to its corresponding sulfoxide or sulfone.

  • Reduction: : Reducing the thiophene ring or the piperidine ring.

  • Substitution: : Replacing the chlorine atom on the thiophene ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) .

  • Reduction: : Employing reducing agents such as LiAlH4 (Lithium aluminium hydride) .

  • Substitution: : Utilizing nucleophiles like Grignard reagents or alkyl lithium compounds .

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Reduced thiophenes and piperidines.

  • Substitution: : Various substituted thiophenes.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, general comparisons can be drawn with structurally analogous methanone derivatives and heterocyclic systems.

Table 1: Structural and Functional Comparisons

Compound Name / Structure Key Features Potential Applications Reference
(5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone Piperidine core, dual thiophene substituents, chlorinated aromatic moiety Hypothetical kinase or enzyme modulation N/A
(4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone Piperazine core, triazole-pyrimidine substituent Kinase inhibition (e.g., JAK/STAT pathways)
Sulforaphane (from broccoli) Isothiocyanate derived from glucoraphanin Anti-inflammatory, cartilage protection

Key Observations:

Core Heterocycle Differences :

  • The target compound uses a piperidine core, while the compound in uses a piperazine core. Piperazine derivatives often exhibit enhanced solubility due to the additional nitrogen atom, whereas piperidine-based compounds may display distinct conformational flexibility .
  • The substitution pattern (thiophen-3-yloxy vs. triazole-pyrimidine in ) influences electronic properties and target binding affinity.

Biological Activity: The compound in includes a triazole-pyrimidine group, which is commonly associated with kinase inhibition. In contrast, the target compound’s thiophene-chlorine substituents may favor interactions with hydrophobic enzyme pockets. Sulforaphane () operates via a distinct mechanism (enzyme blockade), highlighting how non-heterocyclic compounds can achieve similar therapeutic goals .

Synthetic Routes: Methanone derivatives in were synthesized via nucleophilic substitution in isopropyl alcohol with HCl/dioxane . The target compound may require analogous conditions, but steric hindrance from the bulkier thiophene substituents could necessitate optimized reaction parameters.

Biological Activity

The compound (5-Chlorothiophen-2-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a synthetic derivative featuring a unique structural combination of a chlorinated thiophene and a piperidine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C13H12ClNO2S2\text{C}_{13}\text{H}_{12}\text{ClN}O_{2}S_{2}

This compound consists of:

  • A 5-chlorothiophene moiety, which contributes to its biological activity through interactions with various biological targets.
  • A piperidine ring that enhances its binding properties to receptors and enzymes.

The mechanism of action for this compound involves:

  • Receptor Interaction : The piperidine component is known to interact with neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Modulation : The chlorinated thiophene ring may enhance the compound's affinity for specific enzymes, impacting metabolic pathways within cells.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have demonstrated that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties. The presence of the thiophene rings is crucial for this activity due to their ability to disrupt bacterial cell membranes.

Antimalarial Potential

The compound has been investigated for its antimalarial properties. Thiophene derivatives have been noted for their ability to inhibit the growth of Plasmodium species, the causative agents of malaria. The precise mechanism is thought to involve interference with the parasite's metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntimalarialInhibits growth of Plasmodium species
Enzyme InhibitionModulates receptor activity

Case Study: Antimicrobial Efficacy

A study evaluating the antibacterial activity of related piperidine derivatives found that modifications in the thiophene moiety significantly influenced efficacy. For example, compounds with additional halogen substitutions showed enhanced activity against Staphylococcus aureus, indicating that this compound could be optimized for better antimicrobial performance through structural modifications.

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